molecular formula C19H11Cl2N3O2S B2498930 5-({[(3,4-Dichlorobenzoyl)oxy]imino}methyl)-6-phenylimidazo[2,1-b][1,3]thiazole CAS No. 338404-86-7

5-({[(3,4-Dichlorobenzoyl)oxy]imino}methyl)-6-phenylimidazo[2,1-b][1,3]thiazole

Cat. No.: B2498930
CAS No.: 338404-86-7
M. Wt: 416.28
InChI Key: BWZCOAZDTCAAEZ-SSDVNMTOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-({[(3,4-Dichlorobenzoyl)oxy]imino}methyl)-6-phenylimidazo[2,1-b][1,3]thiazole is a useful research compound. Its molecular formula is C19H11Cl2N3O2S and its molecular weight is 416.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Properties

The chemical 5-({[(3,4-Dichlorobenzoyl)oxy]imino}methyl)-6-phenylimidazo[2,1-b][1,3]thiazole belongs to the category of thiazole and imidazole derivatives, known for their wide range of biological activities and importance in medicinal chemistry. Thiazoles, being five-membered heterocyclic compounds, have been extensively researched, and methods for their synthesis have been developed over the decades. Recent studies have focused on novel thiazole derivatives, exploring their potential as antioxidants, analgesics, anti-inflammatories, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, antitumor, and cytotoxic drugs. Specifically, the thiazole ring, as a part of diverse therapeutic agents, has been a significant nucleus in the development of compounds with therapeutic versatility, indicating its critical role in the field of drug discovery and pharmaceutical research (Leoni et al., 2014; Leoni et al., 2014).

Pharmacological and Biological Activities

Derivatives of imidazo[2,1-b]thiazole, including the chemical , have demonstrated a wide range of pharmacological activities. The versatility of the imidazo[2,1-b]thiazole moiety, as part of many therapeutic agents, underlines its significance in medicinal chemistry. Systematic reviews have highlighted the therapeutic potential of imidazo[2,1-b]thiazole derivatives, encompassing various pharmacological activities. These compounds have been the subject of extensive research, aiming at developing new molecules that exhibit these diverse activities, thereby contributing significantly to the field of medicinal chemistry (Shareef et al., 2019).

Chemical and Biological Properties of Related Compounds

Other studies have systematically reviewed the chemical and biological properties of related compounds, such as 4-phosphorylated derivatives of 1,3-azoles. These compounds have shown a range of activities, including insectoacaricidal, anti-blastic, sugar-lowering, anti-exudative, antihypertensive, neurodegenerative, and other types. The systematic study of these derivatives has revealed that at least one fragment of the 1,3-azole ring is part of a wide range of simple and complex natural molecules and synthetic drugs, indicating the importance of these structures in the development of new therapeutic agents (Abdurakhmanova et al., 2018).

Properties

IUPAC Name

[(E)-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)methylideneamino] 3,4-dichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11Cl2N3O2S/c20-14-7-6-13(10-15(14)21)18(25)26-22-11-16-17(12-4-2-1-3-5-12)23-19-24(16)8-9-27-19/h1-11H/b22-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWZCOAZDTCAAEZ-SSDVNMTOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=CSC3=N2)C=NOC(=O)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=C(N3C=CSC3=N2)/C=N/OC(=O)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.